molecular formula C15H19N3O5 B14806612 Ethyl 2-ethyl-3-[(2-nitrobenzoyl)hydrazono]butanoate

Ethyl 2-ethyl-3-[(2-nitrobenzoyl)hydrazono]butanoate

Cat. No.: B14806612
M. Wt: 321.33 g/mol
InChI Key: MQWSXNZOEWFCAT-MHWRWJLKSA-N
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Description

Ethyl 2-ethyl-3-[(2-nitrobenzoyl)hydrazono]butanoate is an organic compound with the molecular formula C15H19N3O5 It is a derivative of butanoic acid and contains a nitrobenzoyl hydrazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-ethyl-3-[(2-nitrobenzoyl)hydrazono]butanoate typically involves the reaction of ethyl 2-ethyl-3-oxobutanoate with 2-nitrobenzoyl hydrazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethyl-3-[(2-nitrobenzoyl)hydrazono]butanoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The hydrazone moiety can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Oxides.

    Substitution: Substituted hydrazones.

Scientific Research Applications

Ethyl 2-ethyl-3-[(2-nitrobenzoyl)hydrazono]butanoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Studied for its potential therapeutic effects and as a drug candidate.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-ethyl-3-[(2-nitrobenzoyl)hydrazono]butanoate involves its interaction with specific molecular targets and pathways. The nitrobenzoyl hydrazone moiety can interact with enzymes and proteins, leading to the inhibition of their activity. This compound can also generate reactive oxygen species (ROS), which can induce oxidative stress and cell death in cancer cells.

Comparison with Similar Compounds

Ethyl 2-ethyl-3-[(2-nitrobenzoyl)hydrazono]butanoate can be compared with other similar compounds, such as:

    Ethyl 2-ethyl-3-[(4-nitrobenzoyl)hydrazono]butanoate: Similar structure but with a different position of the nitro group.

    Ethyl 2-ethyl-3-[(2-aminobenzoyl)hydrazono]butanoate: Contains an amino group instead of a nitro group.

    Ethyl 2-ethyl-3-[(2-methylbenzoyl)hydrazono]butanoate: Contains a methyl group instead of a nitro group.

The uniqueness of this compound lies in its specific nitrobenzoyl hydrazone moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H19N3O5

Molecular Weight

321.33 g/mol

IUPAC Name

ethyl (3E)-2-ethyl-3-[(2-nitrobenzoyl)hydrazinylidene]butanoate

InChI

InChI=1S/C15H19N3O5/c1-4-11(15(20)23-5-2)10(3)16-17-14(19)12-8-6-7-9-13(12)18(21)22/h6-9,11H,4-5H2,1-3H3,(H,17,19)/b16-10+

InChI Key

MQWSXNZOEWFCAT-MHWRWJLKSA-N

Isomeric SMILES

CCC(/C(=N/NC(=O)C1=CC=CC=C1[N+](=O)[O-])/C)C(=O)OCC

Canonical SMILES

CCC(C(=NNC(=O)C1=CC=CC=C1[N+](=O)[O-])C)C(=O)OCC

Origin of Product

United States

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